molecular formula C6H4BrNO2 B110799 5-Bromonicotinic acid CAS No. 20826-04-4

5-Bromonicotinic acid

Cat. No.: B110799
CAS No.: 20826-04-4
M. Wt: 202.01 g/mol
InChI Key: FQIUCPGDKPXSLL-UHFFFAOYSA-N
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Description

5-Bromonicotinic acid (C₆H₄BrNO₂, CAS 20826-04-4) is a halogenated derivative of nicotinic acid, featuring a bromine atom at the 5-position of the pyridine ring. This compound is a white crystalline powder with a melting point of 178–180°C and solubility in polar solvents like methanol and DMSO . Its structure combines a carboxylic acid group at the 3-position and a bromine substituent at the 5-position, making it a versatile building block in organic synthesis, coordination chemistry, and pharmaceutical research. Key applications include:

  • Synthetic Intermediate: Used in Sonogashira coupling reactions to produce alkynyl derivatives .
  • Ligand in Coordination Chemistry: Forms luminescent and magnetic metal-organic frameworks (MOFs) with Zn, Cd, Co, and Pb .
  • Pharmaceutical Development: Serves as a hapten for epitope-specific antibody production and a precursor for nicotine hapten conjugates .

Chemical Reactions Analysis

Types of Reactions: 5-Bromonicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The bromine atom can be reduced to form nicotinic acid derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium phosphate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Coupling Reactions: Products include biaryl compounds.

    Reduction Reactions: Products include reduced pyridine derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

Halogenated Nicotinic Acids

Compound Substituent Position Melting Point (°C) Key Reactivity/Applications
5-Bromonicotinic acid 5-Br, 3-COOH 178–180 Sonogashira coupling; MOF ligand
5-Chloronicotinic acid 5-Cl, 3-COOH ~170–175* MOF ligand (lower luminescence vs. Br)
6-Fluoronicotinic acid 6-F, 3-COOH 192–194 Altered crystal packing due to F electronegativity
5-Hydroxynicotinic acid 5-OH, 3-COOH 250–252* Limited coupling utility (OH less reactive)

*Estimated from analogous compounds.

Key Insights :

  • Electron-Withdrawing Effects : Bromine’s larger atomic size and polarizability compared to Cl or F enhance its ability to stabilize negative charges, facilitating nucleophilic aromatic substitutions (e.g., thiomethoxide displacement ).
  • Positional Isomerism : 5-Bromo derivatives exhibit distinct reactivity compared to 2- or 6-substituted analogs. For example, 2-bromo-pyridine-3-carboxylic acid undergoes different coupling pathways due to steric hindrance near the carboxylic group .

Physical and Spectroscopic Properties

Melting Points and Solubility

  • 5-Aroylnicotinic Acids: Derivatives of this compound, such as 5-benzoylnicotinic acid (7a), exhibit higher melting points (208–210°C) than methoxy-substituted analogs (e.g., 7c: 183–184°C), attributed to stronger π-π stacking in non-polar aryl groups .
  • Solubility: Bromine’s hydrophobicity reduces aqueous solubility compared to hydroxyl or amino-substituted analogs (e.g., 5-aminonicotinic acid) but enhances organic solvent compatibility .

Spectroscopic Signatures

  • ¹H NMR : The 5-bromo substituent deshields adjacent protons (e.g., 8.60 ppm for 2-H in 7a), while methoxy groups in 7c cause upfield shifts (δ 3.95 ppm for -OCH₃) .
  • IR : Carboxylic acid C=O stretches appear at ~1663–1669 cm⁻¹, consistent across derivatives .

Chemical Reactivity

Cross-Coupling Reactions

  • Sonogashira Coupling: this compound reacts with terminal alkynes (e.g., phenylacetylene) to form 5-alkynyl derivatives, a pathway less feasible with 5-chloro analogs due to slower oxidative addition .
  • Nucleophilic Displacement : Bromine’s superior leaving-group ability enables thiomethoxide substitution to yield 5-thiomethylnicotinic acid, a reaction less efficient with chloro or fluoro analogs .

Oxidative Decyanation

This compound derivatives like 5-(α-arylcyanomethyl)nicotinic acids undergo oxidative decyanation with aqueous KOH to form 5-aroylnicotinic acids in >80% yields, a transformation facilitated by bromine’s electron-withdrawing effects .

Coordination Chemistry and Material Science

Metal-Organic Frameworks (MOFs)

Ligand Metal Ion Key Property Reference
This compound Pb²⁺ Enhanced luminescence vs. Cl⁻
5-Chloronicotinic acid Pb²⁺ Lower quantum yield
This compound Co²⁺ Paramagnetic behavior

Mechanistic Insight : Bromine’s polarizability strengthens halogen bonding in MOFs, improving structural stability and luminescent efficiency compared to chloro analogs .

Biological Activity

5-Bromonicotinic acid (5-BrNic), a halogenated derivative of nicotinic acid, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological properties, synthesis methods, and relevant studies, providing a comprehensive overview of its significance in pharmacology and material science.

This compound has the molecular formula C6H4BrNO2C_6H_4BrNO_2 and a molecular weight of 202.01 g/mol. It features a bromine atom at the 5-position of the pyridine ring, which influences its reactivity and biological activity. The compound is soluble in water and exhibits high gastrointestinal absorption, making it a suitable candidate for various biological applications .

Synthesis

This compound can be synthesized through several methods, including bromination of nicotinic acid under controlled conditions. A notable synthesis method involves brominating nicotinic acid in the presence of thionyl chloride and an inorganic base, yielding high purity and yield (up to 93%) of the target compound .

Biological Activity

The biological activities of this compound can be categorized into several key areas:

1. Antiviral Properties

Recent studies have investigated the antiviral potential of 5-BrNic against Hepatitis A, B, and C viruses. The compound demonstrated significant activity against these viruses, indicating its potential as a therapeutic agent in treating viral infections .

2. Nicotinic Acetylcholine Receptor Modulation

This compound has been evaluated for its interaction with nicotinic acetylcholine receptors (nAChRs). It exhibits competitive binding properties, with an inhibition constant (K_i) of 6.9 nM, suggesting that it may influence neurotransmission pathways and could be explored for neurological applications .

3. Metal-Organic Frameworks

Innovative research has shown that 5-BrNic can be utilized in the creation of metal-organic frameworks (MOFs). These frameworks exhibit multifunctional properties such as photoluminescence and antiferromagnetic interactions, which are useful in hydrogen purification applications . The synthesis of MOFs using 5-BrNic demonstrates its versatility beyond pharmacological uses.

Case Study 1: Antiviral Efficacy

In a controlled study, researchers assessed the antiviral efficacy of this compound against Hepatitis viruses. The results indicated that the compound significantly reduced viral loads in infected cell lines compared to untreated controls, supporting its potential as an antiviral agent.

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of 5-BrNic on rodent models. The compound was administered at varying doses to evaluate its impact on locomotor activity and pain response. While it exhibited high affinity for nAChRs, it did not produce significant antinociceptive effects like nicotine, highlighting the need for further exploration into its mechanism of action .

Research Findings Summary Table

Study Focus Findings
Study on Antiviral ActivityHepatitis A, B, CSignificant reduction in viral load; potential therapeutic use
Neuropharmacological StudyInteraction with nAChRsHigh binding affinity; no significant antinociceptive effects
Metal-Organic Frameworks ResearchPhotoluminescence & magnetismDevelopment of multifunctional materials for H₂ purification

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-bromonicotinic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is synthesized via nucleophilic aromatic substitution (e.g., bromination of nicotinic acid derivatives) or functionalization of pre-brominated pyridine precursors. For example, microwave-assisted synthesis using this compound and sodium thiomethoxide in dimethylformamide at 200°C for 48 hours achieved a 57% yield after purification by silica gel chromatography . Reaction optimization requires careful control of stoichiometry, temperature, and solvent polarity. Incomplete conversions (observed via TLC) may necessitate reagent re-addition or extended reaction times .

Q. How can researchers characterize the identity and purity of this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirm structure via 1^1H and 13^{13}C NMR signals (e.g., δ 8.85 ppm for pyridinic protons in CD3_3OD) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., observed m/z 170.0278 for [M+H]+^+ vs. calculated 170.0276) .
  • Melting Point Analysis : Compare observed values (178–184°C) with literature data to assess purity .
  • Chromatography : Use TLC or HPLC to monitor reaction progress and isolate intermediates .

Q. What biochemical effects have been observed in in vivo studies of this compound derivatives?

  • Methodological Answer : Studies in rats revealed dose-dependent increases in serum aspartate aminotransferase (AST) and triglycerides after administration of derivatives like hydroxylated-5-bromonicotinic acid. For example:

Parameter Change Compound Tested
AST↑ 40–60%2,4,6-Trimethylpyridine-3-amide-5-BrNA
LDL/HDL↓ 15–20%Nitrate monoethanolamide 5-BrNA
Experimental protocols involved intraperitoneal injection, followed by serum analysis via enzymatic assays .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing 5-substituted nicotinic acid analogs using this compound as a precursor?

  • Methodological Answer : The Sonogashira coupling of this compound ethyl ester with terminal alkynes (e.g., phenylacetylene) under Pd(OAc)2_2/CuI catalysis enables diverse functionalization. Key parameters:

  • Catalyst Loading : 2–5 mol% Pd ensures efficient cross-coupling.
  • Solvent System : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Post-Synthetic Modifications : Hydrogenation of alkynes to alkanes or hydrolysis of esters to carboxylic acids (e.g., NaOH/MeOH) yields final analogs .
    Contradictions in reaction outcomes (e.g., incomplete substitutions) may arise from steric hindrance or electronic effects of substituents .

Q. What challenges arise in microbial degradation studies of this compound, and how can they be addressed?

  • Methodological Answer : Pseudomonas fluorescens N-9 fails to oxidize this compound due to bromine’s steric/electronic hindrance, unlike fluoro- or chloro-analogs. Researchers should:

  • Use Alternative Strains : Screen microbial libraries for halogen-tolerant species.
  • Modify Substrate Structure : Introduce electron-withdrawing groups to facilitate enzymatic attack.
  • Analytical Tools : Monitor degradation via HPLC or 19^{19}F NMR (for fluorine-tagged analogs) .

Q. How is this compound utilized in radiopharmaceutical synthesis?

  • Methodological Answer : this compound serves as a precursor for astatine/iodine-labeled proteins. For example:

  • Step 1 : Synthesize 5-(tributylstannyl)-3-pyridinecarboxylate (SPC) via Pd-mediated coupling.
  • Step 2 : Radiolabel SPC with 211^{211}At or 125^{125}I under acidic conditions.
  • Step 3 : Conjugate to antibodies via NHS ester chemistry.
    Purity is validated via radio-HPLC, with radiochemical yields >85% reported .

Q. How should researchers address contradictions in synthetic or biochemical data for this compound derivatives?

  • Methodological Answer : Discrepancies (e.g., variable enzyme inhibition across studies) require:

  • Controlled Replication : Standardize protocols (e.g., solvent, temperature) to isolate variables.
  • Computational Modeling : Use DFT calculations to predict substituent effects on reactivity or binding.
  • Meta-Analysis : Compare datasets across studies (e.g., enzyme kinetics, NMR shifts) to identify outliers .

Properties

IUPAC Name

5-bromopyridine-3-carboxylic acid
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InChI

InChI=1S/C6H4BrNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FQIUCPGDKPXSLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C=NC=C1Br)C(=O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4BrNO2
Record name 5-bromonicotinic acid
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DSSTOX Substance ID

DTXSID70174944
Record name 5-Bromonicotinic acid
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Molecular Weight

202.01 g/mol
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CAS No.

20826-04-4
Record name 5-Bromonicotinic acid
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Synthesis routes and methods

Procedure details

The following examples are provided to illustrate the present invention, and should not be construed as limiting thereof. In these examples, all parts and percentages are by weight, unless otherwise noted. Reaction yields are reported in mole percentages. Several commercially available starting materials are used throughout the following examples. 3-Bromopyridine, 2-amino-5-bromopyrimidine, 2-amino-5-bromo-3-nitropyridine, furfurylamine, 4-bromo-1-butene and 4-penten-2-ol were obtained from Aldrich Chemical Company. (R)-(+)-propylene oxide was obtained from Fluka Chemical Company. 5-Bromonicotinic acid was obtained form Acros Organics or Aldrich Chemical Company. 3,5-Dibromopyridine was obtained form Lancaster Synthesis, Inc. or Aldrich Chemical Company. 3-Chloro-5-trifluoromethylpyridine was obtained form Strem Chemicals, Inc. Column chromatography was done using either Merck silica gel 60 (70-230 mesh) or aluminum oxide (activated, neutral, Brockmann I, standard grade, ˜150 mesh). Pressure reactions were done in a heavy wall glass pressure tube (185 mL capacity), with Ace-Thread, and plunger valve available from Ace Glass Inc. Reaction mixtures were typically heated using a high-temperature silicon oil bath, and temperatures refer to those of the oil bath. The following abbreviations are used in the following examples: CHCl3 for chloroform, CH2Cl2 for dichloromethane, CH3OH for methanol, DMF for N,N-dimethylformamide, and EtOAc for ethyl acetate, THF for tetrahydrofuran, and Et3N for triethylamine.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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